3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position and three methyl groups at the 5th, 6th, and 7th positions on the pyrazolo[1,5-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine. One common method is the reaction of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
Scientific Research Applications
3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting kinase enzymes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and material science .
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10BrN3/c1-5-6(2)12-9-8(10)4-11-13(9)7(5)3/h4H,1-3H3 |
InChI Key |
QIHYREWBYYZNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)N=C1C)C |
Origin of Product |
United States |
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